molecular formula C9H6F4O2 B2805051 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanone CAS No. 1532864-35-9

1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanone

Cat. No.: B2805051
CAS No.: 1532864-35-9
M. Wt: 222.139
InChI Key: DEGUQTHUEHFNAP-UHFFFAOYSA-N
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Description

1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanone is a fluorinated organic compound known for its unique chemical properties. The presence of both fluoro and trifluoromethoxy groups in its structure imparts significant reactivity and stability, making it a valuable compound in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high yield.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and high throughput. The use of advanced catalysts and optimized reaction conditions allows for the efficient production of 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanone on a large scale.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the fluoro or trifluoromethoxy groups.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanone exerts its effects involves interactions with specific molecular targets. The fluoro and trifluoromethoxy groups can enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor signaling, and other cellular processes, making the compound valuable in both research and therapeutic contexts .

Comparison with Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
  • 3-Fluoro-4-(trifluoromethyl)phenylmethanol
  • 2-Methoxy-5-(trifluoromethoxy)phenylmethanol

Comparison: 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanone is unique due to the presence of both fluoro and trifluoromethoxy groups, which impart distinct chemical properties compared to similar compounds. For instance, the trifluoromethoxy group provides greater electron-withdrawing effects, enhancing the compound’s reactivity and stability. This makes it particularly useful in applications requiring high thermal and chemical stability .

Properties

IUPAC Name

1-[2-fluoro-5-(trifluoromethoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c1-5(14)7-4-6(2-3-8(7)10)15-9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGUQTHUEHFNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1532864-35-9
Record name 1-[2-fluoro-5-(trifluoromethoxy)phenyl]ethan-1-one
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